Methyl 2-chloro-2-(3-methoxyphenyl)acetate

Physicochemical Property Analysis ADME Prediction Chromatography Method Development

Methyl 2-chloro-2-(3-methoxyphenyl)acetate (CAS 91900-27-5) is an α-chloro phenylacetic acid ester derivative with a molecular formula of C10H11ClO3 and a molecular weight of 214.65 g/mol. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C10H11ClO3
Molecular Weight 214.64
CAS No. 91900-27-5
Cat. No. B1661529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-2-(3-methoxyphenyl)acetate
CAS91900-27-5
Molecular FormulaC10H11ClO3
Molecular Weight214.64
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C(=O)OC)Cl
InChIInChI=1S/C10H11ClO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,1-2H3
InChIKeyGXCOBYMQMGRMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-2-(3-methoxyphenyl)acetate (CAS 91900-27-5): Sourcing and Specifications for Chemical Synthesis


Methyl 2-chloro-2-(3-methoxyphenyl)acetate (CAS 91900-27-5) is an α-chloro phenylacetic acid ester derivative with a molecular formula of C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its structure, featuring both a reactive α-chloro ester and an electron-donating 3-methoxyphenyl group, makes it a versatile building block for constructing more complex molecules. Commercially, it is typically supplied as a liquid with a purity of 95% .

Why Methyl 2-chloro-2-(3-methoxyphenyl)acetate Cannot Be Substituted by Common Phenylacetate Analogs


Generic substitution among α-substituted phenylacetates is not feasible due to critical variations in reactivity and physicochemical properties that directly impact synthetic outcomes. The specific combination of the chlorine leaving group and the 3-methoxy substituent on the phenyl ring dictates the compound's behavior in nucleophilic substitutions and its overall polarity. A seemingly minor change, such as replacing the chlorine with a bromine atom or shifting the methoxy group to the para position , can result in a different reaction rate, altered solubility in key solvents, or a shift in lipophilicity (LogP) . These differences are not academic; they can lead to lower yields, the formation of different byproducts, or incompatibility with downstream steps in a validated synthetic pathway.

Quantitative Differentiation of Methyl 2-chloro-2-(3-methoxyphenyl)acetate Against Closest Analogs


LogP Comparison: The 3-Methoxy Substituent's Impact on Lipophilicity

The compound's predicted LogP of 2.24 indicates a specific lipophilicity profile, a direct consequence of the 3-methoxy substitution pattern. This quantitative value differentiates it from the 4-methoxy positional isomer, which, while having the same molecular weight, exhibits a different polarity and thus a different LogP . This difference is critical for method development and predicting behavior in biological systems.

Physicochemical Property Analysis ADME Prediction Chromatography Method Development

Functional Group Comparison: Chlorine vs. Bromine as a Leaving Group

The α-chloro functional group provides a specific reactivity profile in nucleophilic substitution reactions. While a direct kinetic comparison is not available in the public domain for this exact substrate, it is a fundamental principle of organic chemistry that the α-chloro ester will react differently than its bromo analog, methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS 77053-57-7) . The difference in leaving group ability (Br > Cl) impacts reaction rates and the suitability of different nucleophiles, making them non-interchangeable in a validated synthetic sequence.

Synthetic Chemistry Nucleophilic Substitution Reaction Optimization

Comparative Hazard Classification: A Procurement and Handling Differentiator

Methyl 2-chloro-2-(3-methoxyphenyl)acetate carries specific hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile directly influences the required personal protective equipment (PPE), engineering controls, and shipping/storage requirements. In contrast, its non-halogenated analog, methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS 54845-40-8), may have a different hazard profile, potentially simplifying or complicating its handling and procurement .

Chemical Safety Procurement EH&S Compliance

Critical Purity Benchmark for Consistent Synthetic Performance

The commercial standard for Methyl 2-chloro-2-(3-methoxyphenyl)acetate is a purity of 95% (GC or HPLC), as verified by multiple independent vendors . This established benchmark is crucial for ensuring reproducible yields in multi-step syntheses. While the related acid derivative, 2-(2-chloro-3-methoxyphenyl)acetic acid (CAS 78141-77-2), is also available at 95% purity , the different functional group (acid vs. ester) dictates a completely different set of downstream reactions, making them functionally non-substitutable.

Quality Control Analytical Chemistry Synthetic Reproducibility

Primary Research Applications for Methyl 2-chloro-2-(3-methoxyphenyl)acetate Based on Evidence


As a Defined Intermediate in Agrochemical Discovery and Optimization

The compound's unique combination of a 3-methoxyphenyl group and an α-chloro ester makes it a valuable scaffold for synthesizing novel agrochemical candidates . Researchers can exploit the reactive chlorine atom to introduce various nucleophiles (e.g., amines, thiols, alkoxides) while the methoxy group modulates the electronic properties and lipophilicity of the final molecule, as indicated by its LogP of 2.24 . This precise combination is not found in the 4-methoxy isomer or the non-chlorinated hydroxy analog, making this specific compound irreplaceable for structure-activity relationship (SAR) studies in this field.

As a Building Block for Functional Materials and Organic Semiconductors

The chloro and methoxy substituents on the phenylacetic acid backbone provide two distinct handles for further functionalization, which is a key attribute for building complex molecular architectures . The 3-methoxy group, specifically, offers a different electronic influence compared to a 4-methoxy group, allowing for fine-tuning of a material's optical or electronic properties . This makes Methyl 2-chloro-2-(3-methoxyphenyl)acetate a compelling starting point for research into new liquid crystal components or organic semiconductor precursors.

In Research Laboratories with Strict Chemical Hygiene Plans

For labs operating under specific safety and hazard communication protocols, the GHS classification of this compound (H302, H315, H319, H335) is a critical parameter . Sourcing a compound with a well-documented and consistent hazard profile is essential for maintaining a compliant and safe work environment. Substituting it with a close analog that has a different or undocumented hazard profile would require a new hazard assessment and could introduce unforeseen risks, making this compound the preferred choice when its specific hazard classification is already accounted for in the lab's safety plan.

Technical Documentation Hub

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